molecular formula C21H16N2O2S B11039982 N-phenyl-3-(phenylsulfonyl)quinolin-4-amine

N-phenyl-3-(phenylsulfonyl)quinolin-4-amine

Cat. No.: B11039982
M. Wt: 360.4 g/mol
InChI Key: JOVJXFUURAKOQK-UHFFFAOYSA-N
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Description

N-PHENYL-N-[3-(PHENYLSULFONYL)-4-QUINOLYL]AMINE is a complex organic compound that features a quinoline core substituted with a phenylsulfonyl group and an N-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-PHENYL-N-[3-(PHENYLSULFONYL)-4-QUINOLYL]AMINE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where the quinoline derivative is treated with benzenesulfonyl chloride in the presence of a base like pyridine.

    N-Phenyl Substitution: The final step involves the N-phenyl substitution, which can be achieved by reacting the sulfonylated quinoline with phenylamine under suitable conditions.

Industrial Production Methods

Industrial production of N-PHENYL-N-[3-(PHENYLSULFONYL)-4-QUINOLYL]AMINE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-PHENYL-N-[3-(PHENYLSULFONYL)-4-QUINOLYL]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the quinoline and phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-PHENYL-N-[3-(PHENYLSULFONYL)-4-QUINOLYL]AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-PHENYL-N-[3-(PHENYLSULFONYL)-4-QUINOLYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-PHENYL-N-[3-(PHENYLSULFONYL)-4-QUINOLYL]AMINE: Unique due to its specific substitution pattern on the quinoline core.

    N-Phenylquinoline: Lacks the phenylsulfonyl group, resulting in different chemical and biological properties.

    Phenylsulfonylquinoline: Lacks the N-phenyl substitution, affecting its reactivity and applications.

Uniqueness

N-PHENYL-N-[3-(PHENYLSULFONYL)-4-QUINOLYL]AMINE is unique due to the presence of both the phenylsulfonyl and N-phenyl groups, which confer distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C21H16N2O2S

Molecular Weight

360.4 g/mol

IUPAC Name

3-(benzenesulfonyl)-N-phenylquinolin-4-amine

InChI

InChI=1S/C21H16N2O2S/c24-26(25,17-11-5-2-6-12-17)20-15-22-19-14-8-7-13-18(19)21(20)23-16-9-3-1-4-10-16/h1-15H,(H,22,23)

InChI Key

JOVJXFUURAKOQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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